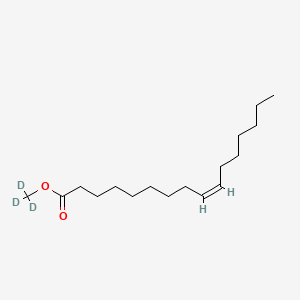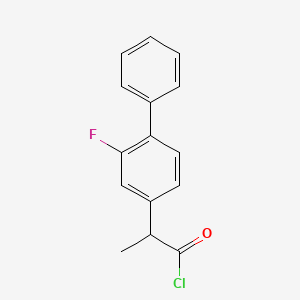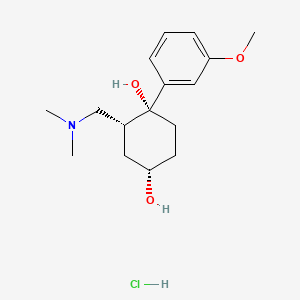![molecular formula C14H9F3N2O4 B13420976 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid CAS No. 39053-10-6](/img/structure/B13420976.png)
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is an organic compound that features both nitro and trifluoromethyl groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-[3-(trifluoromethyl)anilino]benzoic acid using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety . These methods can achieve high conversion rates and selectivity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding aniline derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Niflumic acid: 2-[3-(Trifluoromethyl)anilino]nicotinic acid.
4-Nitro-3-(trifluoromethyl)aniline: A compound with similar functional groups but different structural arrangement.
Uniqueness
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both nitro and trifluoromethyl groups can enhance its chemical stability and biological activity compared to similar compounds .
Propiedades
Número CAS |
39053-10-6 |
|---|---|
Fórmula molecular |
C14H9F3N2O4 |
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
3-nitro-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)8-3-1-4-9(7-8)18-12-10(13(20)21)5-2-6-11(12)19(22)23/h1-7,18H,(H,20,21) |
Clave InChI |
FLBDNTHUPPBERA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



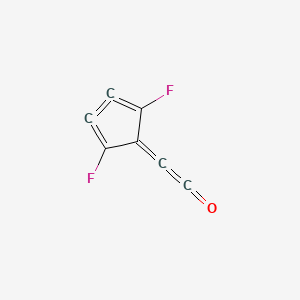

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

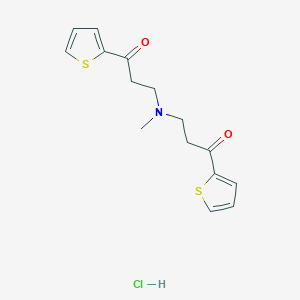
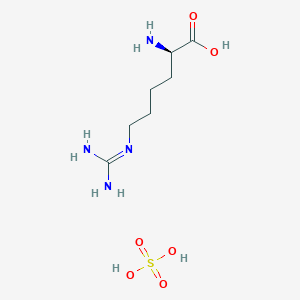

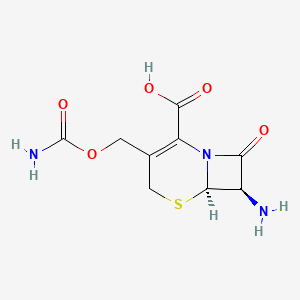
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
